molecular formula C12H13Cl3N2S B14340537 N-Phenyl-N'-(5,5,5-trichloropent-2-en-1-yl)thiourea CAS No. 96640-50-5

N-Phenyl-N'-(5,5,5-trichloropent-2-en-1-yl)thiourea

Katalognummer: B14340537
CAS-Nummer: 96640-50-5
Molekulargewicht: 323.7 g/mol
InChI-Schlüssel: KTJMNTRIECTULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of a phenyl group attached to one nitrogen atom of the thiourea moiety and a trichloropent-2-en-1-yl group attached to the other nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea typically involves the reaction of phenyl isothiocyanate with 5,5,5-trichloropent-2-en-1-amine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl and trichloropent-2-en-1-yl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylthiourea: A simpler analogue with a phenyl group attached to the thiourea moiety.

    N,N’-Diphenylthiourea: Contains two phenyl groups attached to the thiourea moiety.

    N-Phenyl-N’-alkylthioureas: Variants with different alkyl groups attached to the thiourea moiety.

Uniqueness

N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea is unique due to the presence of the trichloropent-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

96640-50-5

Molekularformel

C12H13Cl3N2S

Molekulargewicht

323.7 g/mol

IUPAC-Name

1-phenyl-3-(5,5,5-trichloropent-2-enyl)thiourea

InChI

InChI=1S/C12H13Cl3N2S/c13-12(14,15)8-4-5-9-16-11(18)17-10-6-2-1-3-7-10/h1-7H,8-9H2,(H2,16,17,18)

InChI-Schlüssel

KTJMNTRIECTULG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NCC=CCC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.